molecular formula C10H8BrNO B1337744 6-Bromo-2-methoxyquinoline CAS No. 99455-05-7

6-Bromo-2-methoxyquinoline

カタログ番号: B1337744
CAS番号: 99455-05-7
分子量: 238.08 g/mol
InChIキー: KBTKKEMYFUMFSJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2-methoxyquinoline (6-BMQ) is a heterocyclic aromatic compound that has been studied for its potential applications in various scientific fields. 6-BMQ is a halogenated quinoline derivative and its structure consists of a six-membered ring with a bromine atom at the sixth position and a methoxy group at the second position. The compound is an important intermediate in the synthesis of other compounds and has been used in a variety of research applications.

科学的研究の応用

Synthesis of Anti-Tuberculosis Derivatives

6-Bromo-2-methoxyquinoline has been utilized as a precursor in the synthesis of derivatives aimed at combating tuberculosis (TB). A study by Sun Tie-min (2009) detailed the synthesis of a quinoline-TMC-207 derivative, demonstrating its potential as a new type of anti-TB drug. This synthesis involves a coupling reaction under optimized conditions, showcasing the compound's utility in medicinal chemistry (Sun Tie-min, 2009).

Antibacterial and Antimicrobial Applications

Further research into the bromination of methoxyquinolines, including this compound, has revealed methods for synthesizing polyfunctional brominated derivatives. These derivatives have been explored for their potential applications in antimicrobial drug discovery, as outlined by Çakmak and Ökten (2017). Their work presents regioselective routes for preparing these compounds, which could contribute to the development of new antibacterial agents (Çakmak & Ökten, 2017).

Inhibitors of Steroid 5alpha Reductases

The compound's derivatives have also been evaluated for their inhibitory activity against steroid 5alpha reductases, enzymes involved in steroid metabolism. A study by Baston, Palusczak, and Hartmann (2000) explored the synthesis of 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones via a Negishi-type coupling reaction. These compounds demonstrated selective inhibition of steroid 5alpha reductases, highlighting their potential in treating conditions influenced by steroid hormone imbalance (Baston, Palusczak, & Hartmann, 2000).

Synthesis of Aryl Quinoline Compounds

Research has also focused on the structural and computational analysis of aryl quinoline compounds synthesized from this compound. Zhou et al. (2022) reported on the synthesis, crystal structure, and DFT study of benzyl-bromo-methoxyquinoline compounds. These studies provide insights into the molecular structures and properties of these compounds, offering valuable information for their further application in pharmaceuticals (Zhou et al., 2022).

Drug Discovery and Development

The versatility of this compound extends to its role in the synthesis of key intermediates for drug discoveries. Nishimura and Saitoh (2016) have illustrated how the introduction of a telescoping process in the synthesis of a key intermediate could enhance the efficiency and yield of the synthesis process, thereby accelerating the pace of drug discovery and development (Nishimura & Saitoh, 2016).

Safety and Hazards

6-Bromo-2-methoxyquinoline is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .

将来の方向性

While specific future directions for 6-Bromo-2-methoxyquinoline are not mentioned in the search results, it is noted that this compound is used as an intermediate in the synthesis of bedaquiline , a drug used for the treatment of drug-resistant tuberculosis . This suggests potential future directions in the development of new treatments for drug-resistant diseases.

特性

IUPAC Name

6-bromo-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTKKEMYFUMFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443139
Record name 6-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99455-05-7
Record name 6-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-6-bromo-quinoline (142.5 g, 0.6 mol; European Journal of Medicinal Chemistry, 35(10), 931-940; 2000; colourless crystals m.p.: 99.8-101.4° C.) was dissolved in methanol (700 mL), then sodium methoxide (43.9 g; 0.8 mmol) was added and the resulting reaction mixture was refluxed for 16 hours. The reaction mixture was cooled at r.t. and poured in ice-water (1.8 L), the titled product precipitated as a cream solid (133 g, 95%), melting at 157.9-161.1° C. C10H8BrNO2, MW: 238.09. MS (ESI) m/z: 239 (M+1). 1H-NMR (200 MHz, CDCl3) ppm: 4.06 (s, 3H), 6.91 (d, 1H), 7.64-7.75 (m, 2H), 7.88 (d, 2H).
Quantity
142.5 g
Type
reactant
Reaction Step One
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
43.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.8 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-6-bromoquinoline (4.0 g) in methanol (20 cm3) was heated under reflux with sodium methoxide [made from sodium (0.5 g) and methanol (20 cm3)] for 16 hours. The solvent was removed in vacuo and the residue was partitioned, between water (20 cm3) and chloroform (100 cm3). The aqueous phase was extracted wth chloroform (2×30 cm3) and the dried (MgSO4) organic extracts were evaporated to give a solid which was recrystallised from petroleum ether (b.p. 60°-80°) to yield the title compound, m.p. 93°-96°, (3.0 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 6-bromo-2-[1H]-quinolone (2.90 g) and trimethyloxoniumtetrafluoroborate (2.10 g) was stirred in dichloromethane (50 cm3) for 48 hours under nitrogen. Aqueous 10% sodium hydroxide (20 cm3) was added and the aqueous phase was extracted with dichloromethane (2×40 cm3). The dried (MgSO4) extracts were evaporated and the residue was crystallised from petroleum ether (b.p. 60°-80°) to yield the title compound, m.p. 90°-94°, (2.16 g).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 6-bromo-2-[1H]-quinolone (2.90 g) and trimethyloxoniumtetrafluoroborate (2.10 g) was stirred in dichloromethane (50 cm3) for 48 hours under nitrogen. Aqueous 10% sodium hydroxide (20 cm3) was added and the aqueous phase was extracted with dichloromethane (2×40 cm3). The dried (MgSO4) extracts were evaporated and the residue was crystallised from petroleum ether (b.p. 60°-80°) to yield 2-methoxy-6-bromoquinoline, m.p. 90°-94°, (2.16 g).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of 2-chloro-6-bromoquinoline (4.0 g) in methanol (20 cm3) was heated under reflux with sodium methoxide [made from sodium (0.5 g) and methanol (20 cm3)] for 16 hours. The solvent was removed in vacuo and the residue was partitioned between water (20 cm3) and chloroform (100 cm3). The aqueous phase was extracted with chloroform (2×30 cm3) and the dried (MgSO4) extracts were evaporated to give a solid which was recrystallised from petroleum ether (b.p. 60°-80°) to yield 2-methoxy-6-bromoquinoline, m.p. 93°-96°, (3.0 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methoxyquinoline
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-methoxyquinoline
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-methoxyquinoline
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-methoxyquinoline
Reactant of Route 6
6-Bromo-2-methoxyquinoline
Customer
Q & A

Q1: Why is 6-Bromo-2-methoxyquinoline a significant compound in pharmaceutical chemistry?

A1: this compound serves as a vital building block in the multi-step synthesis of Bedaquiline [, ]. This compound possesses a structure that allows for further modifications, making it a versatile intermediate in organic synthesis. Specifically, the bromine atom at the 6th position and the methoxy group at the 2nd position of the quinoline ring provide sites for further chemical reactions, enabling the construction of the complex Bedaquiline molecule.

Q2: How does the structural characterization of this compound, as described in the research, contribute to our understanding of its reactivity?

A2: The research utilizes techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry to confirm the structure of this compound []. Additionally, X-ray diffraction analysis provides insights into its single-crystal structure. This detailed characterization reveals crucial information about bond lengths, angles, and spatial arrangements of atoms within the molecule. This knowledge is essential for understanding its reactivity and predicting how it will interact with other molecules during chemical reactions, ultimately guiding the synthesis of Bedaquiline.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。